2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine
Descripción
The compound 2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine is a heterocyclic molecule featuring a fused bicyclic imidazo[1,2-b]pyridazine core linked to a pyridine moiety via an octahydropyrrolo[3,4-b]pyrrole scaffold. The octahydropyrrolo[3,4-b]pyrrole bridge may enhance solubility and bioavailability compared to simpler bicyclic systems .
Propiedades
IUPAC Name |
6-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c1-2-7-18-15(3-1)21-11-13-6-9-22(14(13)12-21)17-5-4-16-19-8-10-23(16)20-17/h1-5,7-8,10,13-14H,6,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWXTWXJKIRFHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NN5C=CN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Suzuki-Miyaura Coupling
A boronic ester-functionalized imidazo[1,2-b]pyridazine reacts with a halogenated pyridine intermediate under palladium catalysis. For example:
-
Substrate : 6-bromoimidazo[1,2-b]pyridazine
-
Catalyst : Pd(PPh₃)₄
-
Base : K₂CO₃
-
Solvent : Dioxane/water (4:1)
-
Yield : 70–80%
Nucleophilic Aromatic Substitution
The octahydropyrrolo[3,4-b]pyrrole amine directly displaces a leaving group (e.g., chloride) on the pyridine ring. This method requires activation of the pyridine via electron-withdrawing substituents:
-
Substrate : 2-chloropyridine derivative
-
Base : DIPEA
-
Solvent : DMF or NMP
-
Temperature : 100–120°C
Post-Coupling Functionalization
Final modifications optimize solubility and bioavailability:
-
N-Methylation : Treatment with methyl iodide in the presence of K₂CO₃ introduces methyl groups on the pyrrolo-pyrrole nitrogen.
-
Hydroxymethylation : Formaldehyde and NaBH₄ reduce aldehyde intermediates to hydroxymethyl derivatives.
Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures yields products with >95% purity.
Analytical and Spectroscopic Characterization
Critical data for structural confirmation include:
-
1H NMR : Distinct signals for imidazo[1,2-b]pyridazine protons (δ 7.5–9.0 ppm) and pyrrolo-pyrrole methyl groups (δ 1.2–1.5 ppm).
-
XRD : Polymorph-specific diffraction patterns for crystalline forms (e.g., L-tartrate monohydrate Form A).
-
HPLC : Retention times correlated with reference standards ensure batch consistency.
Challenges and Optimization
-
Regioselectivity : Competing alkylation at non-adjacent pyridazine nitrogens is mitigated by halogen-directed synthesis.
-
Stereochemical Purity : Asymmetric synthesis or chiral resolution is required to avoid racemic mixtures.
-
Scale-Up : Industrial production employs continuous-flow reactors to enhance yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Aplicaciones Científicas De Investigación
2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzymatic activity of TAK1 kinase by binding to its active site, thereby blocking the kinase’s role in cell growth and survival pathways . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Imidazo[1,2-b]pyridazine-Based Kinase Inhibitors
Example Compounds :
- (Z)-5-([3-{4-(4-methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione (YPC-21440)
- (Z)-5-([3-{4-(4-ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione (YPC-21817)
Key Comparisons :
Research Findings :
- The YPC series demonstrates nanomolar potency against Pim kinases due to the thiazolidinedione group’s hydrogen-bonding capacity, while the target compound’s pyridine and pyrrolo groups may favor interactions with hydrophobic kinase pockets .
- Methanesulfonate derivatives (e.g., YPC-21440 MsOH) exhibit improved solubility, suggesting that similar modifications to the target compound could enhance pharmacokinetics .
Fyn Kinase-Targeting Analogs
Example Compound : N-(3-imidazo[1,2-b]pyridazin-6-yl) amine
Key Comparisons :
Research Insights :
Structural Analogs with Pyridine/Pyrrolo Motifs
Example Compound : 2-[1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]-4-(trifluoromethyl)pyridine
Key Comparisons :
Research Insights :
- The imidazo[1,2-a]pyridine variant’s trifluoromethyl group enhances lipophilicity, whereas the target compound’s pyridazine core may improve π-π stacking in binding pockets .
Actividad Biológica
The compound 2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine represents a novel class of heterocyclic compounds that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex bicyclic structure comprising an imidazo[1,2-b]pyridazine moiety linked to an octahydropyrrolo[3,4-b]pyrrol unit. The distinct arrangement of nitrogen atoms within these rings contributes to its unique biological properties.
Biological Activity Overview
The biological activities of imidazo[1,2-b]pyridazine derivatives have been extensively studied. They exhibit a range of pharmacological effects, including:
- Anticancer Activity : Imidazo[1,2-b]pyridazine derivatives have shown promising results in inhibiting cancer cell proliferation.
- Antimicrobial Properties : These compounds demonstrate significant antibacterial and antifungal activities against various pathogens.
- CNS Activity : Some derivatives exhibit potential as anxiolytics and antidepressants.
Anticancer Activity
Recent studies indicate that imidazo[1,2-b]pyridazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell signaling pathways. For instance, a study highlighted the effectiveness of certain derivatives in targeting breast and lung cancer cell lines, showing IC50 values in the low micromolar range.
Antimicrobial Properties
A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives were synthesized and tested for antifungal activity against several phytopathogenic fungi. The results indicated that compounds exhibited antifungal activities significantly more potent than commercial fungicides like hymexazol. The structure-activity relationship analysis revealed that substituents on the benzene and pyridazine rings greatly influenced antifungal efficacy (Table 1).
| Compound | Pathogen Tested | Activity (IC50) | Comparison to Hymexazol |
|---|---|---|---|
| 4a | Alternaria alternata | 0.5 µM | 5x more potent |
| 4c | Pyricularia oryzae | 0.7 µM | 3x more potent |
| 4d | Alternaria brassicae | 0.9 µM | 4x more potent |
CNS Activity
Imidazo[1,2-b]pyridazine derivatives have also been evaluated for their effects on the central nervous system (CNS). Certain compounds demonstrated anxiolytic effects in animal models, with behavioral assays indicating reduced anxiety-like behaviors compared to control groups.
Case Studies
Several case studies illustrate the therapeutic potential of this compound class:
- Case Study on Anticancer Activity : A derivative was tested in vitro against human breast cancer cells (MCF-7) and showed a dose-dependent decrease in cell viability with an IC50 value of 2.5 µM.
- Case Study on Antimicrobial Efficacy : A derivative was effective against drug-resistant strains of Staphylococcus aureus, exhibiting an MIC of 0.25 µg/mL.
Q & A
Basic Question: What are the established synthetic methodologies for preparing 2-(1-{imidazo[1,2-b]pyridazin-6-yl}-octahydropyrrolo[3,4-b]pyrrol-5-yl)pyridine?
Methodological Answer:
The compound’s synthesis typically involves multi-step protocols leveraging cyclocondensation and coupling reactions. For example:
- Microwave-assisted synthesis : A reaction between imidazo[1,2-b]pyridazine derivatives and pyrrolo-pyrrolidine precursors in methanol/water (1:2 v/v) with trifluoroacetic acid as a catalyst under controlled microwave conditions (e.g., 100°C for 30 minutes) .
- Stepwise coupling : Sequential reactions of N-tosylhydrazones with pyrroloimidazole intermediates, followed by deprotection and cyclization. Yields range from 55% to 67%, depending on substituents and reaction optimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product. Confirmation via melting point analysis (e.g., 202–207°C) and spectroscopic data .
Basic Question: How is the structural integrity of this compound validated during synthesis?
Methodological Answer:
Structural validation employs a combination of analytical techniques:
- 1H/13C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for pyridine/imidazole rings) and aliphatic protons (δ 2.0–4.0 ppm for octahydropyrrolo groups). Coupling constants (e.g., J = 8–12 Hz) confirm stereochemistry .
- IR spectroscopy : Absorption bands at 1720–1730 cm⁻¹ (ester carbonyl) and 1510–1447 cm⁻¹ (C=N/C=C stretching) verify functional groups .
- HRMS : Exact mass matching within 3 ppm error ensures molecular formula accuracy (e.g., [M+H]+ calculated vs. observed) .
Advanced Question: How can researchers optimize synthetic routes to improve yield and regioselectivity?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for cyclization steps, while methanol/water mixtures improve solubility of intermediates .
- Catalyst screening : Trifluoroacetic acid (TFA) vs. Lewis acids (e.g., ZnCl₂) to modulate reaction pathways and reduce byproducts .
- Temperature control : Microwave-assisted synthesis at 100–120°C reduces side reactions compared to traditional reflux methods .
- Computational modeling : DFT calculations predict regioselectivity in cyclocondensation steps, guiding precursor design .
Advanced Question: How should researchers address contradictions in spectroscopic data interpretation?
Methodological Answer:
Contradictions often arise from dynamic stereochemistry or overlapping signals:
- Dynamic NMR (DNMR) : Resolves conformational exchange in octahydropyrrolo groups by analyzing temperature-dependent splitting of aliphatic protons .
- 2D NMR (COSY, HSQC) : Assigns ambiguous signals (e.g., distinguishing imidazole vs. pyridazine protons) through correlation spectroscopy .
- X-ray crystallography : Resolves absolute configuration for chiral centers in the pyrrolo-pyrrolidine moiety, cross-validating NMR assignments .
Advanced Question: What computational approaches are suitable for predicting biological activity?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). The imidazo-pyridazine core may mimic ATP-binding motifs, as seen in related compounds .
- QSAR modeling : Train models on imidazo[1,2-b]pyridazine derivatives with known IC₅₀ values to predict bioactivity .
- MD simulations : Assess binding stability (e.g., RMSD < 2 Å over 100 ns) for prioritized candidates .
Advanced Question: How can researchers evaluate the compound’s potential in enzyme inhibition studies?
Methodological Answer:
- In vitro assays :
- Cell-based assays :
Advanced Question: What strategies mitigate challenges in regioselective functionalization of the imidazo-pyridazine core?
Methodological Answer:
- Directing groups : Introduce electron-withdrawing substituents (e.g., nitro at C-3) to direct electrophilic substitution to C-6 .
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids under Pd(PPh₃)₄ catalysis for selective C-H functionalization .
- Protection-deprotection : Use tert-butoxycarbonyl (Boc) groups to block reactive sites during multi-step syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
